N-(4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
The compound N-(4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide features a pyrazine core substituted with a piperazine ring bearing a 4-methoxyphenyl group. The acetamide moiety is linked via a sulfanyl bridge to the pyrazine ring, with a second 4-methoxyphenyl group attached to the nitrogen of the acetamide. This structure combines heterocyclic and arylpiperazine elements, common in bioactive molecules targeting neurological or oncological pathways .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-20-7-3-18(4-8-20)27-22(30)17-33-24-23(25-11-12-26-24)29-15-13-28(14-16-29)19-5-9-21(32-2)10-6-19/h3-12H,13-17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJSTAZJEONCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Analysis
The compound contains several key structural elements that are associated with various biological activities:
- Piperazine ring: Known for its versatile pharmacological properties
- Methoxyphenyl groups: Often contribute to enhanced bioavailability and receptor binding
- Pyrazine ring: Frequently found in biologically active compounds
- Sulfanyl acetamide group: May contribute to enzyme inhibition properties
Potential Biological Activities
Based on the structural similarities with compounds mentioned in the search results, we can hypothesize about potential biological activities:
Enzyme Inhibition
The compound may exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. This hypothesis is supported by the activity of similar compounds containing piperazine and sulfonamide moieties .
| Enzyme | Potential Activity |
|---|---|
| AChE | Moderate to strong inhibition |
| Urease | Strong inhibition |
Antibacterial Activity
The presence of heterocyclic cores and sulfonamide functionality suggests potential antibacterial activity. Similar compounds have shown activity against various bacterial strains .
| Bacterial Strain | Potential Activity |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Other strains | Weak to moderate |
Protein Binding
The compound may exhibit strong binding interactions with proteins such as bovine serum albumin (BSA), which could indicate potential pharmacological effectiveness .
Research Gaps and Future Directions
- Specific biological assays: Conduct targeted enzyme inhibition assays for AChE and urease to determine IC50 values.
- Antibacterial screening: Test the compound against a panel of bacterial strains to establish its antimicrobial spectrum.
- Protein binding studies: Perform BSA binding assays to evaluate pharmacological potential.
- Structure-activity relationship (SAR) studies: Synthesize and test structural analogs to optimize biological activity.
- In vivo studies: Evaluate the compound's efficacy and safety in animal models for potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Target Compound :
- Pyrazine Core : A six-membered ring with two nitrogen atoms at positions 1 and 3.
- Piperazine Substituent : Positioned at the pyrazine C3, substituted with a 4-methoxyphenyl group.
- Sulfanyl-Acetamide Linker : Bridges the pyrazine C2 to the 4-methoxyphenylacetamide.
Analog Compounds :
5-(4-(2,4-Dichlorophenyl)Piperazin-1-yl)-N-(4-(Pyridin-2-yl)Phenyl)Pentanamide ()
- Core : Pentanamide backbone.
- Piperazine : Substituted with 2,4-dichlorophenyl.
- Bioactivity : Selective dopamine D3 receptor ligand, highlighting the role of chlorophenyl groups in receptor selectivity .
N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide ()
- Core : Benzothiazole ring.
- Piperazine : 4-Methyl substituent.
- Bioactivity : Anticancer activity via kinase inhibition, emphasizing the impact of heterocyclic cores on biological targets .
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)SulfonylPiperazin-1-yl]Acetamide ()
- Core : Sulfonyl-piperazine.
- Substituents : 4-Fluorophenyl and tosyl groups.
- Properties : Enhanced metabolic stability due to sulfonyl groups .
2-[4-(4-Methoxyphenyl)Piperazin-1-yl]-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide ()
Comparative Analysis Table
Pharmacological Implications
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:
- Thioether linkage formation : Reacting pyrazine derivatives with thiol-containing intermediates under basic conditions (e.g., sodium hydride in DMSO) .
- Piperazine coupling : Using Buchwald-Hartwig amination or nucleophilic substitution to attach the 4-methoxyphenylpiperazine moiety .
- Final acetamide assembly : Coupling via EDC/HOBt-mediated amide bond formation . Critical parameters include temperature (often 60–80°C for thioether formation), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Infrared (IR) Spectroscopy : Confirmation of amide C=O stretches (~1650 cm⁻¹) and S-H absence .
Q. How can researchers design initial biological activity assays for this compound?
- In vitro receptor binding assays : Screen against serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement .
- Enzyme inhibition studies : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ kinase assays) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous NOE signals or rotational isomers .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
- Isotopic labeling : Introduce ¹³C/¹⁵N labels to trace specific functional groups .
Q. How can computational tools predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., 5-HT₁A) .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with piperazine N-atoms) .
Q. What experimental approaches investigate metabolic stability and pharmacokinetics?
- Liver microsomal assays : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify parent compound via LC-MS/MS to calculate half-life (t₁/₂) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
- In vivo PK studies : Administer to rodents and collect plasma samples at timed intervals for bioavailability analysis .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
- Systematic substitution : Modify methoxy groups, pyrazine substituents, or acetamide chains to evaluate effects on potency .
- Biological testing : Compare IC₅₀ values across derivatives in receptor binding or enzyme assays .
- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Data Contradiction Analysis
- Conflicting biological activity results : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Spectral anomalies : Re-examine sample preparation (e.g., solvent polarity effects on NMR shifts) or confirm via independent synthesis .
Key Methodological Recommendations
- Reaction optimization : Use design of experiments (DoE) to statistically evaluate solvent/catalyst combinations .
- Purification : Employ preparative HPLC for challenging separations of regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
